molecular formula C20H19ClN4O2S B2384770 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 921468-00-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2384770
CAS No.: 921468-00-0
M. Wt: 414.91
InChI Key: HMMSAPQSOCFNPW-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 4-chlorophenyl isocyanate reacts with an appropriate amine to form the urea derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

The presence of the 4-chlorophenyl group in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide distinguishes it from its analogs. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSAPQSOCFNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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